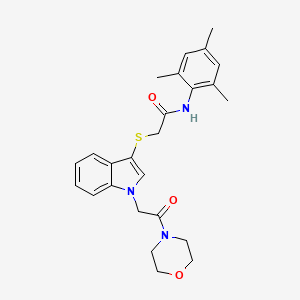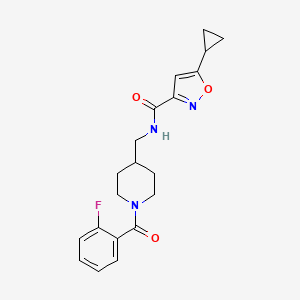
5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly mentioned in the sources .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources .
Scientific Research Applications
Antidiabetic and Hypolipidemic Activities
Thiazolidinediones, including derivatives similar to "5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione," have been explored for their hypoglycemic and hypolipidemic activities. These compounds have shown promise in the treatment of conditions like diabetes and obesity through their ability to modulate glucose and lipid metabolism. The acidic thiazolidine-2,4-dione ring is crucial for these activities, indicating the potential of such compounds in therapeutic applications (Sohda et al., 1982).
Anticancer Activity
Derivatives of "this compound" have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These compounds have shown potent antiproliferative activity, suggesting their potential as anticancer agents. The presence of certain substituents, such as the nitro group on the thiazolidinone moiety, plays a significant role in enhancing antiproliferative efficacy (Chandrappa et al., 2008).
Enzyme Inhibition for Cancer Treatment
Compounds structurally related to "this compound" have been investigated for their ability to inhibit specific enzymes involved in cancer cell proliferation. By targeting enzymes like ERK1/2, these compounds offer a potential pathway for the development of substrate-specific inhibitors, which could lead to new therapeutic strategies for cancer treatment (Li et al., 2009).
Antimicrobial Activity
The antimicrobial properties of "this compound" derivatives have also been explored. These compounds exhibit antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The structural modification of the thiazolidine-2,4-dione core has been shown to influence antimicrobial efficacy (Jat et al., 2006).
Alpha-Glucosidase Inhibition
Some derivatives of "this compound" have been identified as potent alpha-glucosidase inhibitors. These findings highlight the potential of such compounds in the management of postprandial hyperglycemia, a common issue in patients with diabetes mellitus. This enzyme inhibition suggests a mechanism through which these compounds could help regulate blood glucose levels (Somayajulu et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-12-7-9-14(10-8-12)18-16(19)15(21-17(18)20)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREQJMOEDUGQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322269 |
Source


|
| Record name | 5-benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663259 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
638143-11-0 |
Source


|
| Record name | 5-benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
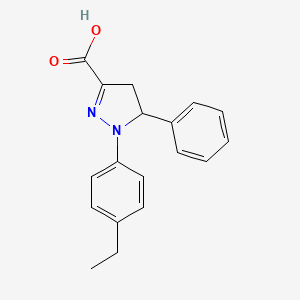
![Tert-butyl 3-{[3-(ethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B2669642.png)
![2-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2669643.png)
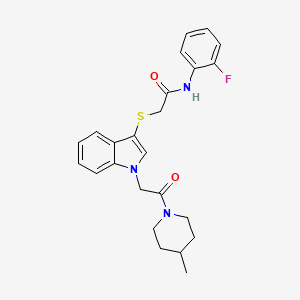
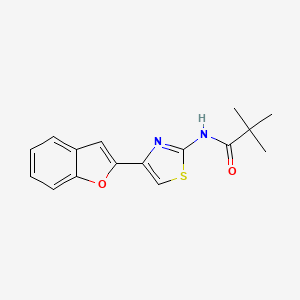
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2669646.png)
![4-(4-(3-chlorophenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2669650.png)

![2-Chloro-N-[[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methyl]propanamide](/img/structure/B2669654.png)
![3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B2669656.png)
